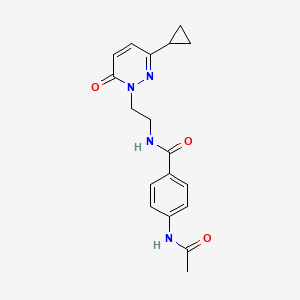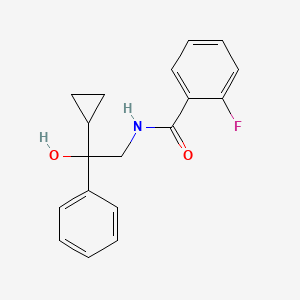
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide, also known as CFM-2, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide works by binding to and inhibiting the activity of the TRPA1 ion channel. This ion channel is involved in pain perception, neuroinflammation, and other physiological processes. By inhibiting the activity of TRPA1, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide can reduce pain and inflammation, and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include reducing pain and inflammation, inhibiting cancer cell growth, inducing apoptosis, and reducing oxidative stress. N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has also been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has several advantages for lab experiments, including its high purity, low toxicity, and well-established synthesis method. However, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide can be difficult to work with due to its low solubility in water and some organic solvents. This can make it challenging to administer in animal studies and to conduct certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide. One area of interest is in the development of more potent and selective TRPA1 inhibitors based on the structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide. Another area of interest is in exploring the potential therapeutic applications of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide in various diseases, such as cancer, neuroinflammation, and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with cyclopropylamine and 2-phenylethanol in the presence of a catalyst. The resulting product is purified through column chromatography and recrystallization. This method has been developed and optimized to produce high yields of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and neuroinflammation. In cancer research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDKEWVNPYABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)
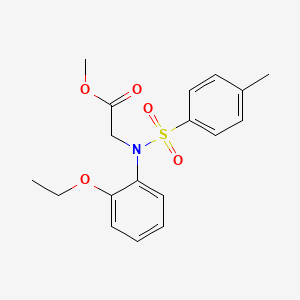
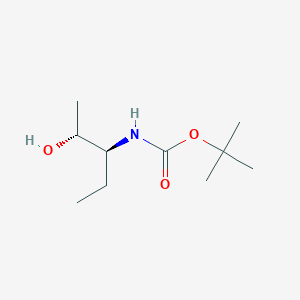
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)

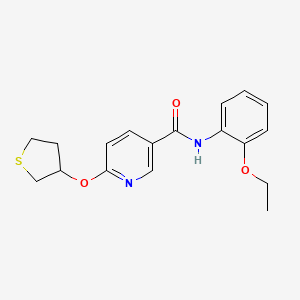

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
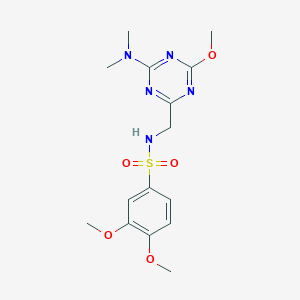
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
